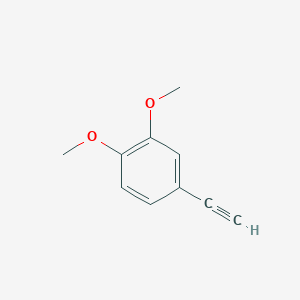

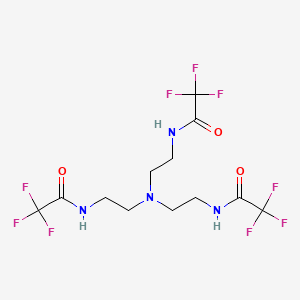

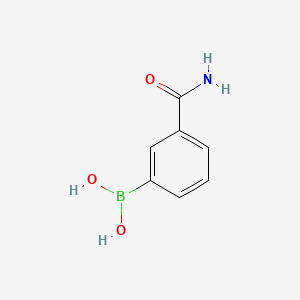

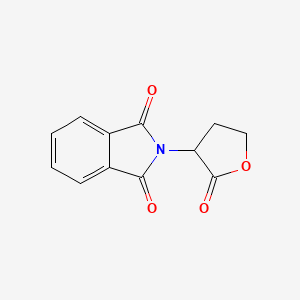

![molecular formula C10H9IN2O2 B1333916 Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 214958-32-4](/img/structure/B1333916.png)

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Overview

Description

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound . For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is an important intermediate for synthesizing related imidazo[1,2-a]pyridine compounds and has been studied for its molecular structure using density functional theory (DFT) and X-ray diffraction .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions. For example, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is obtained through a three-step reaction process . Similarly, a series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates were synthesized and evaluated for their biological activity . These methods could potentially be adapted for the synthesis of this compound by substituting the appropriate halogenated reagents and adjusting the reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using DFT and confirmed by X-ray diffraction, as demonstrated for ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate . The conformational analysis of these compounds is crucial for understanding their chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared and then converted into the corresponding carboxylic acids via alkaline hydrolysis . These reactions showcase the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis and the potential to derive a wide range of compounds with varying properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be inferred from their molecular structure and electronic properties. DFT studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with other molecules . These properties are essential for the design of compounds with desired biological activities.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives are explored for their potential in the synthesis of compounds with anti-inflammatory properties. Research by Abignente et al. (1982) involved synthesizing a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which were evaluated for their anti-inflammatory activities, among other properties (Abignente et al., 1982). Similarly, 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives synthesized by Di Chiacchio et al. (1998) were pharmacologically tested for their anti-inflammatory and analgesic activities (Di Chiacchio et al., 1998).

Anti-Hepatitis B Virus Activity

In the context of antiviral research, Chen et al. (2011) synthesized a series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives. They evaluated these for their anti-hepatitis B virus (HBV) activity, finding that some compounds effectively inhibited HBV DNA replication (Chen et al., 2011).

Novel Fused Triazines Synthesis

Research by Zamora et al. (2004) explored the imidazo[1,2-a]pyridine system as a synthon for building fused triazines, which are considered to have potential biological activity. In their study, they treated ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with various amines to yield substituted nitro carboxamidoimidazopyridines (Zamora et al., 2004).

Mechanism of Action

Target of Action

Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been found to inhibit the conserved protein ftsz , which plays a crucial role in bacterial cell division .

Mode of Action

It can be inferred from related compounds that it may interact with its target protein, potentially leading to the inhibition of cell division .

Biochemical Pathways

Given its potential target, it may affect the cell division pathway in bacteria .

Result of Action

pneumoniae , suggesting that this compound may have similar effects.

properties

IUPAC Name |

ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJHSMVAYMQRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394974 | |

| Record name | ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214958-32-4 | |

| Record name | ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

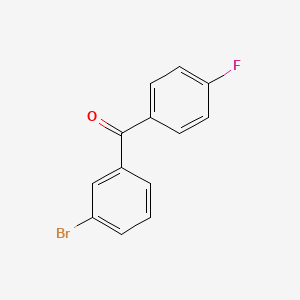

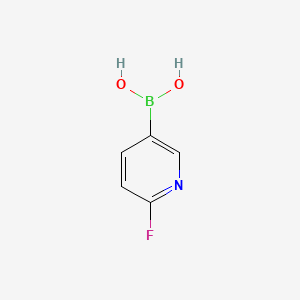

![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)